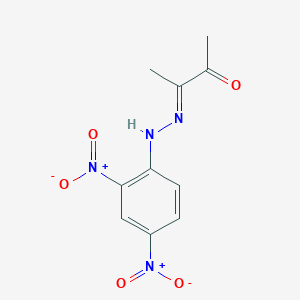

2-丁酮,3-氧代-,(2,4-二硝基苯基)腙

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone” is a chemical compound with the molecular formula C10H10N4O5 . It is a derivative of 2-butanone, which is also known as methyl ethyl ketone .

Synthesis Analysis

The synthesis of hydrazones, such as “2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone”, typically involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . The reaction can be carried out in solution, by mechanosynthesis, or by solid-state melt reactions .Molecular Structure Analysis

The molecular structure of “2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone” can be represented by the InChI string: InChI=1S/C10H10N4O5 . The 3D structure of the molecule can be viewed using computational chemistry software .Chemical Reactions Analysis

The reaction of “2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone” involves the formation of a hydrazone derivative by reaction with hydrazine . The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone” include a density of 1.4±0.1 g/cm3, a boiling point of 381.9±52.0 °C at 760 mmHg, and a flash point of 184.8±30.7 °C . The compound has a molar refractivity of 63.1±0.5 cm3 and a molar volume of 183.6±7.0 cm3 .科学研究应用

分析化学:羰基化合物检测

2-丁酮,3-氧代-,(2,4-二硝基苯基)腙: 用于分析化学中检测羰基化合物。 该化合物与醛和酮形成腙,可使用各种色谱技术进行分析 。这种应用对于识别和量化复杂混合物中含羰基的化合物至关重要。

食品科学:脂类氧化研究

在食品科学中,这种腙衍生物用于研究脂类氧化。 它与氧化脂类反应形成稳定的腙产物,这些产物可以被量化以评估食品中脂类氧化的程度 。这对了解食品的货架期和营养质量至关重要。

药物研究:药物代谢

在药物研究中,2-丁酮,3-氧代-,(2,4-二硝基苯基)腙 用于研究药物代谢。 它可以与含有羰基的药物代谢产物反应,帮助在药物开发过程中识别和量化这些代谢产物 .

材料科学:聚合物研究

这种腙衍生物在材料科学中有着应用,特别是在聚合物研究中。 它可以用来改变聚合物的性质,或者作为构建块来创建具有特定功能的新型聚合物结构 .

生物化学:蛋白质羰基化

在生物化学中,该化合物用于研究蛋白质羰基化。 它与羰基化蛋白质反应,羰基化蛋白质是氧化应激的标志,可以用来评估各种生物样本中蛋白质的损伤 .

作用机制

Target of Action

The primary targets of 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone are aldehydes and ketones . These compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Mode of Action

The compound interacts with its targets through a nucleophilic addition reaction. The nitrogen in the hydrazone acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group of the aldehyde or ketone . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of hydrazones is a common reaction in organic chemistry and biochemistry, often used in the detection and quantification of carbonyl compounds .

Result of Action

The primary result of the compound’s action is the formation of a hydrazone, a compound containing a C=N-N group . This reaction is essentially irreversible, leading to a stable product .

Action Environment

The reaction of 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone with its targets can be influenced by environmental factors such as temperature and pH. For example, the reaction should be carried out in an environment that avoids the formation of dust and aerosols .

属性

IUPAC Name |

(3E)-3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O5/c1-6(7(2)15)11-12-9-4-3-8(13(16)17)5-10(9)14(18)19/h3-5,12H,1-2H3/b11-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMZDRNKABQCMK-IZZDOVSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90430352 |

Source

|

| Record name | 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2256-00-0 |

Source

|

| Record name | 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B119028.png)